molecular formula C18H17BrN2O2S B4839187 2-(4-Bromophenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B4839187
M. Wt: 405.3 g/mol
InChI Key: CJAPFDGVNUFFHV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a phenoxybutylsulfanyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carbonyl compound under acidic or basic conditions to form the oxadiazole ring.

    Introduction of the bromophenyl group: The bromophenyl group can be introduced through a substitution reaction, where a suitable brominated reagent reacts with the oxadiazole intermediate.

    Attachment of the phenoxybutylsulfanyl group: This step involves the reaction of the oxadiazole intermediate with a phenoxybutylsulfanyl reagent under appropriate conditions to yield the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Bromophenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-Bromophenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(4-Bromophenyl)-5-[(4-methoxyphenyl)sulfanyl]-1,3,4-oxadiazole: This compound has a methoxyphenyl group instead of a phenoxybutyl group, which may result in different chemical and biological properties.

    2-(4-Bromophenyl)-5-[(4-methylphenyl)sulfanyl]-1,3,4-oxadiazole: The presence of a methylphenyl group instead of a phenoxybutyl group can also lead to variations in properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-5-(4-phenoxybutylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c19-15-10-8-14(9-11-15)17-20-21-18(23-17)24-13-5-4-12-22-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAPFDGVNUFFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCSC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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